molecular formula C10H10O3 B1589372 Ethyl 2-formylbenzoate CAS No. 34046-43-0

Ethyl 2-formylbenzoate

Cat. No. B1589372
CAS RN: 34046-43-0
M. Wt: 178.18 g/mol
InChI Key: IQYZISJXVKSMNW-UHFFFAOYSA-N
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Description

Ethyl 2-formylbenzoate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 . It is a carbocation that can be prepared by the reaction of magnesium with ethyl benzoate . The compound is in liquid form .


Synthesis Analysis

Ethyl 2-formylbenzoate can be synthesized from 2-cyanobenzaldehyde and alcohols, which are nucleophiles . The fluorine atom on the carbon adjacent to the carbocation is a good leaving group, which facilitates oxidative cyclization .


Molecular Structure Analysis

The IUPAC name for Ethyl 2-formylbenzoate is ethyl 2-formylbenzoate . The InChI code for this compound is 1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3 . The InChI key is IQYZISJXVKSMNW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-formylbenzoate is a liquid . It has a molecular weight of 178.19 g/mol . The boiling point of this compound is 294.2 °C .

Scientific Research Applications

Summary of the Application

Ethyl 2-formylbenzoate is used in the synthesis of C3-perfluoroalkyl-substituted phthalides . These fluorinated phthalides are considered to be one of the most fascinating organofluorine compounds due to their attractive physical, chemical, and biological properties .

Methods of Application or Experimental Procedures

The experimental procedure involves the reaction of 2-cyanobenzaldehyde with (perfluoroalkyl)trimethylsilanes via nucleophilic addition and subsequent intramolecular cyclization . This process is facilitated by the use of KF or triethylamine .

Results or Outcomes

The result of this process is the formation of perfluoroalkylphthalides in good yields . In one experiment, the use of ethyl 2-formylbenzoate resulted in the formation of 1a with 27% ee upon exposure to organocatalyst 9b (0.1 equiv) and tetramethylammonium fluoride (0.5 equiv) .

2. Synthesis of 3-Substituted Phthalides

Summary of the Application

Ethyl 2-formylbenzoate is used in the synthesis of 3-substituted phthalides . These molecules are vital due to their fascinating biological activity .

Methods of Application or Experimental Procedures

The experimental procedure involves various reactions on the C1 carbonyl group, C3 position carbanion, and reactions on the C4, C5, C6, and C7 positions of the phthalide .

Results or Outcomes

The result of this process is the formation of 3-substituted phthalides . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .

3. In-Transit Fumigation of Shipping Containers

Summary of the Application

Ethyl 2-formylbenzoate is used in the novel use of ethyl formate for in-transit fumigation of shipping containers .

Methods of Application or Experimental Procedures

The experimental procedure involves the use of ethyl formate in the fumigation of shipping containers .

Results or Outcomes

The result of this process is the effective fumigation of shipping containers during transit .

4. Synthesis of Biologically Active Natural Products

Summary of the Application

Ethyl 2-formylbenzoate is used in the synthesis of various naturally occurring racemic and chiral 3-substituted phthalides . These molecules are vital due to their fascinating biological activity .

Methods of Application or Experimental Procedures

The experimental procedure involves various reactions on the C1 carbonyl group, C3 position carbanion, and reactions on the C4, C5, C6, and C7 positions of the phthalide .

Results or Outcomes

The result of this process is the formation of racemic and chiral 3-substituted phthalides . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .

5. In-Transit Fumigation of Shipping Containers

Summary of the Application

Ethyl 2-formylbenzoate is used in the novel use of ethyl formate for in-transit fumigation of shipping containers .

Methods of Application or Experimental Procedures

The experimental procedure involves the use of ethyl formate in the fumigation of shipping containers .

Results or Outcomes

The result of this process is the effective fumigation of shipping containers during transit .

properties

IUPAC Name

ethyl 2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYZISJXVKSMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449182
Record name Ethyl 2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formylbenzoate

CAS RN

34046-43-0
Record name Ethyl 2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 3-neck 500 ml round-bottom flask equipped with a magnetic stirrer, reflux condenser and addition funnel was added 2-carboxybenzaldehyde (30.00 g, 0.200 moles), diethylsulfate (33.92 g, 0.220 moles) and 150 ml of dichloromethane under nitrogen. The mixture was heated to reflux and triethylamine (30.36 g, 0.300 moles) was added at such a rate to maintain a brisk reflux. After the addition was complete, the solution was heated at reflux for 1 hour and then allowed to cool to room temperature and stirred overnight. The mixture was then washed with water (1×50 ml), 1.0N hydrochloric and solution (1×50 ml), saturated sodium bicarbonate solution (1×50 ml), saturated sodium chloride solution (1×50 ml), dried over magnesium sulfate and concentrated in vacuo to give 21.0 g of the product as a pale yellow oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
33.92 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30.36 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the same procedure as for the preparation of 2-carbomethoxybenzaldehyde (Compound 43), but instead using 5.0 g (33 mmol) of 2-carboxybenzaldehyde, 23.4 g (150 mmol) of iodoethane and 13.8 g (100 mmol) of K2CO3 gave the title compound as a clear colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Three
Name
Quantity
13.8 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-Carboxybenzaldehyde (2.018g, 13.4 mmol, 1.0 eq.) was combined with sodium bicarbonate (2.258 g, 26.9 mmol, 2.0 eq.) and iodoethane (2.15 ml, 26.9 mmol, 2.0 eq.) in dimethylformamide (13.4 ml, 1M) and stirred at room temperature for 16 hours. The reaction was diluted with water (25 ml) and extracted with ether: hexane (1:1, 3X20 ml). The combined organic extracts were washed with aqueous 10% sodium bisulfite (1X25 ml), water (1X25 ml) and aqueous saturated sodium chloride (1X25 ml), dried over sodium sulfate, filtered through magnesium sulfate and concentrated. The residue was chromatographed on Merck silica gel (20 g) eluting with hexane: ether (14:1) to provide the title A compound (1.485 g).
Quantity
2.018 g
Type
reactant
Reaction Step One
Quantity
2.258 g
Type
reactant
Reaction Step Two
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Quantity
13.4 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-formylbenzoate
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Citations

For This Compound
22
Citations
MKAM Khder, MS Al-Jawady - Synthesis, 2022 - iasj.net
… material ortho-carboxybenzaldehyde (1) in the usual esterification reaction, in ethanol as a solvent and in the presence of concentrated sulfuric acid to give ethyl-2formylbenzoate (2), …
Number of citations: 8 www.iasj.net
TM Swager, C Dengiz - Synfacts, 2017 - thieme-connect.com
… The same synthetic strategy was also used for the synthesis of their amino carbonyl analogues starting from ethyl 2-formylbenzoate. These analogues were used to investigate the …
Number of citations: 2 www.thieme-connect.com
R Mirabdolbaghi, T Dudding - Tetrahedron, 2013 - Elsevier
A Ag(I)-catalyzed synthesis of chiral C (3) -substituted phthalides (8a–f) via a Sakurai–Hosomi allylation/transesterification reaction is described (ee ≤86%). A notable feature of this …
Number of citations: 31 www.sciencedirect.com
S Liu, S Prévost - Organic Letters, 2023 - ACS Publications
… To show the potential interest of our methodology to synthetic chemists, several transformations were achieved on ethyl 2-formylbenzoate 3aa (Scheme 7a). First, reduction of aldehyde …
Number of citations: 3 pubs.acs.org
B Heinz, D Djukanovic, P Filipponi, B Martin… - Chemical …, 2021 - pubs.rsc.org
… Additionally, the treatment of 9a with ethyl 2-formylbenzoate produced the phthalide 10ae in 71% yield. Further, a palladium-catalyzed cross-coupling on the sterically demanding …
Number of citations: 8 pubs.rsc.org
A Das, S Ajarul, S Debnath, P Hota… - The Journal of Organic …, 2023 - ACS Publications
… The compound 13a was synthesized from ethyl 2-formylbenzoate (1.1 mmol, 195 mg) and 2-(phenyl ethynyl)aniline (1 mmol, 193 mg). Ethyl acetate in petroleum ether (1:14; v/v) was …
Number of citations: 3 pubs.acs.org
CJ Saint-Louis, LL Magill, JA Wilson… - The Journal of …, 2016 - ACS Publications
… Using the same methodology, the reaction of ethyl 2-formylbenzoate 11 and pyrrolin-2-one 12 in refluxing ethanolic DBU yielded imide target 1 (Scheme 1). The reaction of the …
Number of citations: 22 pubs.acs.org
P Zhou, X Huo, J Zhang, Y Liu, F Cheng… - Chemical Engineering …, 2020 - Elsevier
… In step 1, DEP was degraded into the secondary esters by SO 4 radical dot − and radical dot OH, mainly including ethyl 2-formylbenzoate, ethyl benzoate, 2-(ethoxycarbonyl) benzoic …
Number of citations: 30 www.sciencedirect.com
JW Barton, MC Goodland, KJ Gould, JFW Mcomie… - Tetrahedron, 1979 - Elsevier
… The first fraction (with highest R/ value) (8 mg) was an unidentified gum; the second fraction (70 rag) was an oil which contained ethyl 2-formylbenzoate, identified by IR and mass …
Number of citations: 21 www.sciencedirect.com
S Li, G Luan, X Ren, W Song, L Xu, M Xu, J Zhu… - Scientific Reports, 2015 - nature.com
… Finally, the target products, the benzylidenehydrazinyl-substituted thiazole analogs, were obtained via a dehydration reaction of methyl or ethyl 2-formylbenzoate and thiazole hydrazine …
Number of citations: 38 www.nature.com

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